2-(1,2-Benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)ethanethioamide
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Overview
Description
2-(1,2-Benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)ethanethioamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)ethanethioamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Thioamide Formation: The ethanethioamide moiety can be introduced by reacting the benzoxazole derivative with an appropriate thioamide reagent, such as thioacetic acid or its derivatives, under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1,2-Benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways, metabolic pathways, or other biological processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-Benzoxazol-3-yl)ethanethioamide: Lacks the phenylpropan-2-yl group.
N-(2-phenylpropan-2-yl)ethanethioamide: Lacks the benzoxazole core.
2-(1,2-Benzoxazol-3-yl)-N-methyl ethanethioamide: Contains a methyl group instead of the phenylpropan-2-yl group.
Uniqueness
2-(1,2-Benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)ethanethioamide is unique due to the presence of both the benzoxazole core and the phenylpropan-2-yl group, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
CAS No. |
100695-75-8 |
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Molecular Formula |
C18H18N2OS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)ethanethioamide |
InChI |
InChI=1S/C18H18N2OS/c1-18(2,13-8-4-3-5-9-13)19-17(22)12-15-14-10-6-7-11-16(14)21-20-15/h3-11H,12H2,1-2H3,(H,19,22) |
InChI Key |
QFHKUYFNOXNGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=S)CC2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
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